molecular formula C17H26BrNO B4952193 1-[6-(2-bromophenoxy)hexyl]piperidine

1-[6-(2-bromophenoxy)hexyl]piperidine

Cat. No.: B4952193
M. Wt: 340.3 g/mol
InChI Key: QPZSPWDGPXYPLF-UHFFFAOYSA-N
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Description

1-[6-(2-Bromophenoxy)hexyl]piperidine is a synthetic organic compound featuring a piperidine moiety linked to a 2-bromophenoxy group via a hexyl chain. With a molecular formula of C17H26BrNO, this structure is of significant interest in medicinal chemistry and pharmacology research, particularly in the development of novel bioactive molecules. Piperidine derivatives are pivotal building blocks in drug discovery, found in over twenty classes of pharmaceuticals . They are extensively investigated for a wide spectrum of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents . This specific compound shares a close structural relationship with analogs evaluated as potent histamine H3 receptor (H3R) ligands . The H3 receptor is a validated target in neuroscience research for conditions such as epilepsy, narcolepsy, and cognitive disorders . Consequently, this compound serves as a valuable chemical intermediate for designing and synthesizing new neuroactive compounds for pharmacological studies. Furthermore, the piperidine ring is a fundamental scaffold in oncology research. Numerous piperidine-based compounds are known to modulate crucial signaling pathways involved in cell proliferation and apoptosis, including STAT-3, NF-κB, and PI3k/Akt . The presence of the bromine atom on the phenoxy ring offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, making this reagent a flexible starting point for constructing chemical libraries. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[6-(2-bromophenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO/c18-16-10-4-5-11-17(16)20-15-9-2-1-6-12-19-13-7-3-8-14-19/h4-5,10-11H,1-3,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZSPWDGPXYPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(2-bromophenoxy)hexyl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

1-[6-(2-bromophenoxy)hexyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1-[6-(2-bromophenoxy)hexyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications due to its structural similarity to other pharmacologically active piperidine derivatives.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(2-bromophenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. Generally, piperidine derivatives exert their effects by binding to receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Conformational Flexibility : Longer hexyl chains (vs. butyl/pentyl) allow for varied binding orientations in receptor pockets, as seen in S1R ligands with RMSD variations .

Receptor Binding and Selectivity

  • S1R Ligands: 1-(3-Phenylbutyl)piperidine derivatives () maintain salt-bridge interactions with Glu172 but exhibit RMSD >2.5 Å due to hydrophobic substituent size. The target compound’s bromophenoxy group may similarly displace binding orientation while retaining critical interactions .
  • AMPA Receptor Modulators: highlights benzodioxol-piperidine derivatives (e.g., 1-BCP) with strong receptor affinity. The bromophenoxy group’s bulk may hinder or enhance binding compared to smaller substituents .

Enzyme Inhibition

  • α-Glucosidase Inhibitors: Piperidine derivatives with polar groups (e.g., hydroxyls in ) show IC50 values ~0.2 mM. The target compound’s bromophenoxy group lacks polarity, likely reducing enzyme affinity compared to these analogs .

Stability and Metabolic Considerations

  • Metabolic Susceptibility : Piperidine rings are prone to oxidative metabolism. Bromine’s electron-withdrawing nature may slow cytochrome P450-mediated degradation compared to chlorophenyl analogs .
  • Stability in Formulation : Brominated aromatic systems (as in ’s 4-bromophenyl ethers) exhibit higher thermal stability than nitro or chlorinated counterparts, suggesting advantages for long-term storage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[6-(2-bromophenoxy)hexyl]piperidine, and what factors influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with a 2-bromophenoxyhexyl intermediate. Key steps include nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like DMF or DCM. Catalysts such as K₂CO₃ or NaH may enhance reaction efficiency. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of piperidine to bromophenoxyhexyl) and temperature (60–80°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer : Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or flash chromatography. Characterization involves:

  • NMR : ¹H NMR confirms piperidine ring protons (δ 2.3–3.1 ppm) and bromophenoxy aromatic signals (δ 6.8–7.4 ppm).
  • HPLC : Retention time comparison with standards ensures purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₇H₂₄BrNO: calc. 354.1, obs. 354.0) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. IC₅₀ values are determined via dose-response curves (concentration range: 1 nM–100 µM).
  • In Vivo Models : Administer the compound in rodent models (e.g., neurobehavioral studies) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine-bromophenoxy derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays).
  • Impurity Effects : Use orthogonal purification (e.g., HPLC followed by recrystallization).
  • Structural Isomerism : Employ 2D NMR (COSY, NOESY) to confirm regiochemistry of the bromophenoxy group .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Modular Synthesis : Vary the hexyl chain length (C4–C8) or substitute bromine with other halogens (e.g., Cl, I).
  • Biological Testing : Compare EC₅₀ values across analogs in functional assays (e.g., cAMP inhibition).
  • Computational Modeling : Dock analogs into target receptors (e.g., dopamine D₂) using Schrödinger Suite to predict binding affinities .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological samples.
  • Sensitivity Limits : Develop a UPLC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL.
  • Degradation Products : Monitor stability under stress conditions (pH 2–12, 40–60°C) via accelerated stability studies .

Q. How can mechanistic studies elucidate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Track degradation via LC-UV.
  • Radical Scavenging Assays : Assess susceptibility to oxidative degradation using H₂O₂/Fe²⁺ systems.
  • Computational Predictions : Calculate bond dissociation energies (BDE) for the C-Br bond using Gaussian09 .

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